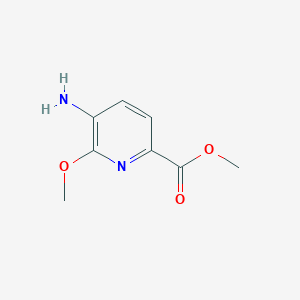

Methyl 5-amino-6-methoxypicolinate

Description

Methyl 5-amino-6-methoxypicolinate is a chemical compound with the molecular formula C8H10N2O3 It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 5-position and a methoxy group at the 6-position on the pyridine ring

Properties

IUPAC Name |

methyl 5-amino-6-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7-5(9)3-4-6(10-7)8(11)13-2/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYCGSIBUTTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626512 | |

| Record name | Methyl 5-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-68-5 | |

| Record name | Methyl 5-amino-6-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-6-methoxypicolinate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxylic acid with methanol in the presence of a catalyst such as palladium on activated charcoal. The reaction is typically carried out at room temperature for a few hours to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-methoxypicolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory Agents

MAP has been identified as a potential anti-inflammatory agent. Research indicates that compounds related to MAP exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions such as arthritis and dermatological disorders. The mechanism involves the inhibition of pro-inflammatory pathways, which can lead to reduced symptoms in patients suffering from chronic inflammatory diseases .

1.2 Neuroprotective Properties

Studies have shown that MAP and its derivatives may possess neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's. The compound acts as a cyclin-dependent kinase (CDK) inhibitor, which is crucial for preventing neuronal cell death associated with excessive CDK activity. This property suggests its potential use in therapeutic strategies aimed at neuroprotection .

Synthesis and Derivatives

2.1 Synthesis Techniques

The synthesis of MAP typically involves several chemical reactions, including condensation and cyclization processes. For instance, one method includes the reaction of 6-bromo-3-methoxypicolinate with various amines to yield MAP derivatives with enhanced biological activity .

2.2 Derivative Compounds

Several derivatives of MAP have been synthesized to explore their pharmacological profiles. These derivatives often exhibit improved efficacy or selectivity towards specific biological targets compared to the parent compound.

Case Studies

Mechanism of Action

The mechanism by which methyl 5-amino-6-methoxypicolinate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activities may be mediated through the inhibition of certain enzymes or receptors, leading to the observed effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-6-methoxypicolinate hydrochloride: A closely related compound with similar properties.

Other picolinic acid derivatives: Compounds such as 6-methoxypicolinic acid and 5-amino-2-methoxypyridine share structural similarities.

Uniqueness

This compound is unique due to the specific positioning of the amino and methoxy groups on the pyridine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

Methyl 5-amino-6-methoxypicolinate (MAP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of an amino group and a methoxy group. Its molecular formula is , and it exhibits a pyridine-like structure, which is crucial for its biological activity.

Biological Activity

1. Antioxidant Properties

Research indicates that MAP exhibits significant antioxidant activity. In vitro studies have demonstrated that this compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity was assessed using various assays such as DPPH and ABTS, where MAP showed a high degree of radical scavenging ability compared to standard antioxidants .

2. Anti-cancer Activity

MAP has been investigated for its potential anti-cancer properties. In one study, the compound was shown to inhibit the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting that MAP may interfere with cancer cell growth by modulating key signaling pathways .

3. Neuroprotective Effects

Preliminary studies suggest that MAP may possess neuroprotective properties. It has been observed to enhance synaptic plasticity and promote neuronal survival under conditions of oxidative stress. This effect is likely mediated through the modulation of glutamate receptors, which play a vital role in neuroexcitation and neuroprotection .

The biological activities of MAP can be attributed to its structural features:

- Antioxidant Mechanism : The methoxy group enhances electron donation capabilities, allowing MAP to neutralize free radicals effectively.

- Anti-cancer Mechanism : The amino group may interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways.

- Neuroprotective Mechanism : MAP's ability to modulate ionotropic glutamate receptors suggests a potential role in protecting neurons from excitotoxicity.

Case Studies

Several case studies have explored the biological effects of MAP:

- Case Study 1 : A study conducted on mice demonstrated that oral administration of MAP significantly reduced tumor size in xenograft models. The results indicated a reduction in Ki-67 expression, a marker for cell proliferation, suggesting that MAP effectively inhibits tumor growth .

- Case Study 2 : In vitro experiments using neuronal cell cultures showed that treatment with MAP resulted in increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal health and function. This finding supports the hypothesis that MAP may enhance neuroplasticity and cognitive function .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.